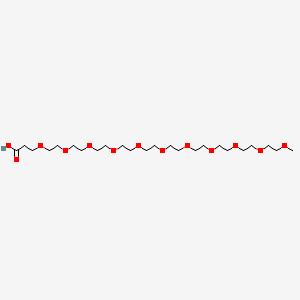
m-PEG11-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG11-acid, also known as methoxy polyethylene glycol 11-acid, is a linear, monodisperse, and hydrophilic polymer. It features an 11-unit polyethylene glycol (PEG) chain with a terminal carboxylic acid group. This compound is widely used in pharmaceutical research and development for the PEGylation of biomolecules, which can improve their biocompatibility, solubility, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide, and the reactions are carried out under controlled temperature and pressure to ensure the desired molecular weight and purity .
Industrial Production Methods
In industrial settings, the production of m-PEG11-acid involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of a catalyst. The resulting polyethylene glycol is then functionalized with a carboxylic acid group through a series of chemical reactions. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG11-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Coupling Reactions: It can be used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Common Reagents and Conditions
Common reagents used in these reactions include:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for amide bond formation.
DCC (Dicyclohexylcarbodiimide): Another reagent for amide bond formation.
Alcohols: Used in esterification reactions.
Major Products Formed
The major products formed from these reactions include PEGylated biomolecules, esters, and various conjugates used in pharmaceutical applications .
Aplicaciones Científicas De Investigación
m-PEG11-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the PEGylation of proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in the development of drug delivery systems, including ADCs and PROTACs, to improve the efficacy and targeting of therapeutic agents.
Industry: Applied in the formulation of various products, including cosmetics and personal care items, to enhance their properties
Mecanismo De Acción
The mechanism of action of m-PEG11-acid involves its ability to form stable covalent bonds with biomolecules through its terminal carboxylic acid group. This PEGylation process can improve the pharmacokinetics and pharmacodynamics of therapeutic agents by increasing their solubility, stability, and half-life in the bloodstream. Additionally, this compound can be used as a linker in ADCs and PROTACs, where it facilitates the targeted delivery and degradation of specific proteins .
Comparación Con Compuestos Similares
Similar Compounds
m-PEG12-acid: Similar to m-PEG11-acid but with a 12-unit PEG chain.
m-PEG10-acid: Similar to this compound but with a 10-unit PEG chain.
m-PEG8-acid: Similar to this compound but with an 8-unit PEG chain.
Uniqueness
This compound is unique due to its specific chain length, which provides an optimal balance between solubility and stability for various applications. Its 11-unit PEG chain offers sufficient flexibility and hydrophilicity, making it suitable for a wide range of biomedical and industrial applications .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-24(25)26/h2-23H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRVAOVFCQZNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
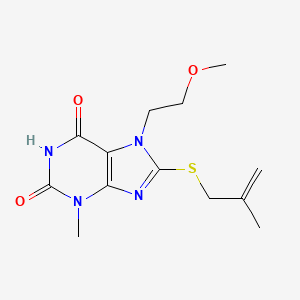
![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)
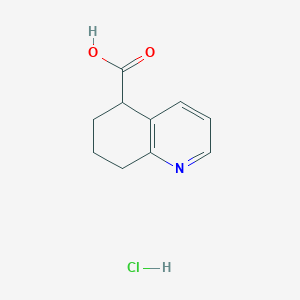
![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)
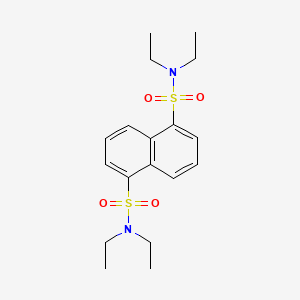
![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)
![1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2833530.png)
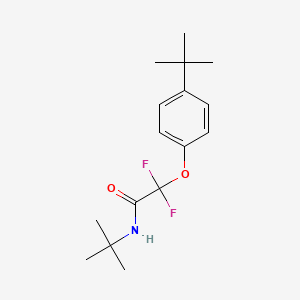
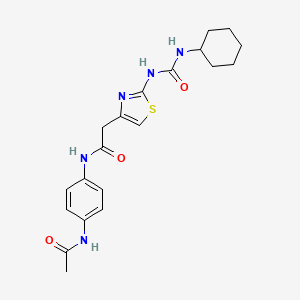
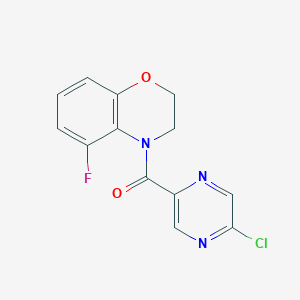
![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)
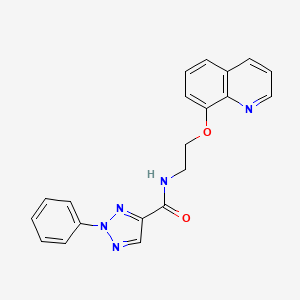
![1-methyl-5-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2833540.png)
